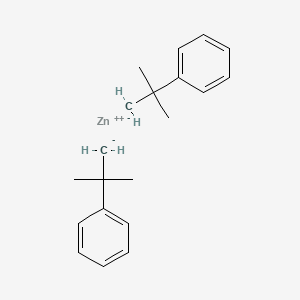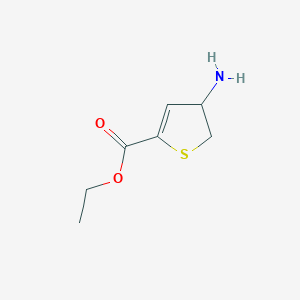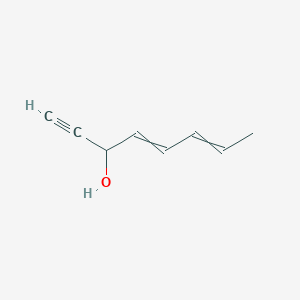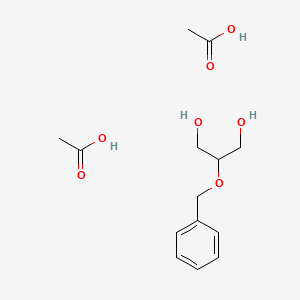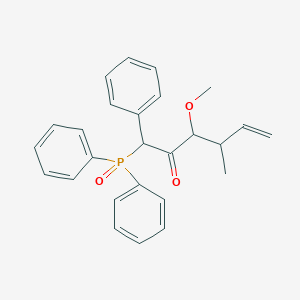
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
The synthesis of 1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as alkylation, phosphorylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These methods ensure consistent quality and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different phosphine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of specialty chemicals and materials with advanced properties.
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in binding to active sites, while the methoxy and phenyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biochemical pathways and lead to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one can be compared with other similar compounds, such as:
Diphenylphosphoryl azide: Known for its use in organic synthesis and as a reagent for the formation of azides.
Diphenylphosphoryl thiosemicarbazide: Used in the synthesis of heterocyclic compounds and as an intermediate in pharmaceutical production.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
106315-57-5 |
|---|---|
Molekularformel |
C26H27O3P |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-3-methoxy-4-methyl-1-phenylhex-5-en-2-one |
InChI |
InChI=1S/C26H27O3P/c1-4-20(2)25(29-3)24(27)26(21-14-8-5-9-15-21)30(28,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-20,25-26H,1H2,2-3H3 |
InChI-Schlüssel |
PLVPPFWHDRLHMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)C(C(=O)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


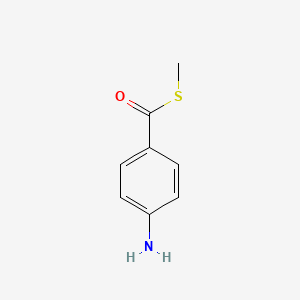
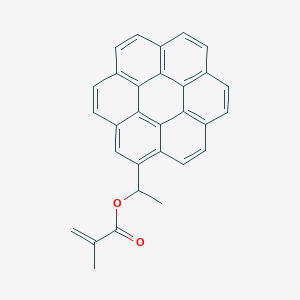
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
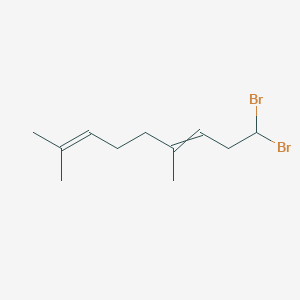
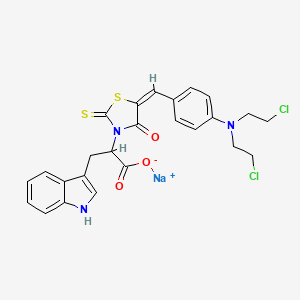

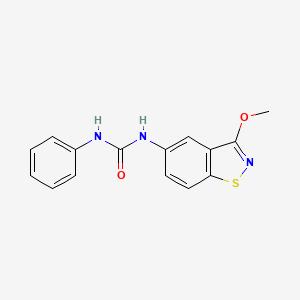
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
